molecular formula C25H31N3O5 B2431603 2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-(2-(2,6-dimethylmorpholino)ethoxy)phenol CAS No. 1005960-08-6

2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-(2-(2,6-dimethylmorpholino)ethoxy)phenol

Cat. No.: B2431603
CAS No.: 1005960-08-6
M. Wt: 453.539
InChI Key: DLTWUGFCADKKFT-UHFFFAOYSA-N
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Description

2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-(2-(2,6-dimethylmorpholino)ethoxy)phenol is a useful research compound. Its molecular formula is C25H31N3O5 and its molecular weight is 453.539. The purity is usually 95%.
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Biological Activity

The compound 2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-(2-(2,6-dimethylmorpholino)ethoxy)phenol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevance in therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₉H₂₁N₃O₄
  • Molecular Weight : 357.39 g/mol
  • IUPAC Name : this compound

The structure features a pyrazole ring, which is known for its diverse biological activities, and an ether side chain that may influence its solubility and receptor interactions.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of methoxy groups in the aromatic rings enhances electron donation capabilities, contributing to the scavenging of free radicals. A study demonstrated that related pyrazole derivatives exhibited IC50 values ranging from 20 to 50 µM in DPPH assays, suggesting moderate antioxidant activity .

Anti-inflammatory Effects

The compound has been evaluated for its potential as a phosphodiesterase-4 (PDE4) inhibitor , which is crucial in managing inflammatory diseases such as asthma and COPD. PDE4 inhibitors prevent the breakdown of cyclic AMP (cAMP), leading to reduced inflammatory cell activation. In vitro studies showed that related pyrazole derivatives inhibited PDE4 with IC50 values around 140 nM . This suggests that the compound may possess similar anti-inflammatory properties.

Anticancer Potential

Preliminary studies have indicated that pyrazole derivatives can induce apoptosis in cancer cells. For instance, a derivative with a similar structure was shown to inhibit cell proliferation in breast cancer cell lines (MCF-7) with an IC50 of approximately 30 µM. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of compounds containing morpholine moieties. These compounds may exert protective effects against neurodegenerative conditions by modulating neurotransmitter levels and reducing oxidative stress. In animal models, administration of related morpholine-containing compounds improved cognitive function and reduced neuroinflammation .

Case Studies and Research Findings

StudyCompoundActivityFindings
Pyrazole DerivativeAntioxidantIC50 = 20-50 µM in DPPH assay
PDE4 InhibitorAnti-inflammatoryIC50 = 140 nM
Breast Cancer ModelAnticancerIC50 = 30 µM in MCF-7 cells
Morpholine DerivativeNeuroprotectiveImproved cognitive function in models

Mechanistic Insights

The biological activities attributed to this compound can be explained through several mechanisms:

  • Inhibition of PDE4 : By preventing cAMP degradation, it enhances cellular signaling pathways that reduce inflammation.
  • Antioxidant Mechanism : The methoxy groups facilitate electron transfer, allowing the compound to neutralize reactive oxygen species (ROS).
  • Apoptotic Pathways : Induction of apoptosis in cancer cells may involve mitochondrial pathways and activation of caspases.

Properties

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O5/c1-16-14-28(15-17(2)33-16)9-10-32-19-6-7-20(22(29)12-19)25-21(13-26-27-25)18-5-8-23(30-3)24(11-18)31-4/h5-8,11-13,16-17,29H,9-10,14-15H2,1-4H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTWUGFCADKKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCOC2=CC(=C(C=C2)C3=C(C=NN3)C4=CC(=C(C=C4)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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